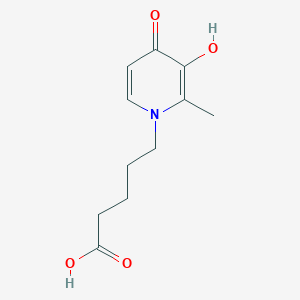
1(4H)-Pyridinepentanoic acid, 3-hydroxy-2-methyl-4-oxo-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1(4H)-Pyridinepentanoic acid, 3-hydroxy-2-methyl-4-oxo-(9CI) is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by a pyridine ring fused with a pentanoic acid chain, featuring hydroxyl and oxo functional groups. Its distinct structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in chemistry, biology, and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1(4H)-Pyridinepentanoic acid, 3-hydroxy-2-methyl-4-oxo-(9CI) typically involves the Maillard reaction, where reducing carbohydrates react with free amino groups of amino acids, peptides, and proteins . This reaction is known for producing complex structural networks, including the formation of 3-hydroxy-4-oxo-2-methyl-4(1H)-pyridinone derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The Maillard reaction conditions, such as temperature, pH, and the presence of specific catalysts, are optimized to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1(4H)-Pyridinepentanoic acid, 3-hydroxy-2-methyl-4-oxo-(9CI) undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The oxo group can be reduced to form alcohols.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the oxo group can produce alcohols.
Wissenschaftliche Forschungsanwendungen
1(4H)-Pyridinepentanoic acid, 3-hydroxy-2-methyl-4-oxo-(9CI) has several scientific research applications:
Chemistry: It is used as a model compound to study the Maillard reaction and its products.
Medicine: Its derivatives are investigated for potential therapeutic applications, including antimicrobial and antioxidant properties.
Wirkmechanismus
The mechanism of action of 1(4H)-Pyridinepentanoic acid, 3-hydroxy-2-methyl-4-oxo-(9CI) involves its ability to participate in various chemical reactions due to its functional groups. The hydroxyl and oxo groups allow it to act as both a nucleophile and an electrophile, facilitating a range of reactions. Its metal-chelating properties are particularly significant in biological systems, where it can bind to metal ions and influence their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Maltol: 3-Hydroxy-2-methyl-4H-pyran-4-one, a compound with similar metal-chelating properties.
Isomaltol: 3-Hydroxy-2-methyl-γ-pyrone, another compound formed during the Maillard reaction.
Uniqueness
1(4H)-Pyridinepentanoic acid, 3-hydroxy-2-methyl-4-oxo-(9CI) is unique due to its specific structure, which combines a pyridine ring with a pentanoic acid chain. This structure allows it to participate in a wider range of reactions compared to similar compounds like maltol and isomaltol, which have simpler structures.
Eigenschaften
CAS-Nummer |
480436-59-7 |
|---|---|
Molekularformel |
C11H15NO4 |
Molekulargewicht |
225.24 g/mol |
IUPAC-Name |
5-(3-hydroxy-2-methyl-4-oxopyridin-1-yl)pentanoic acid |
InChI |
InChI=1S/C11H15NO4/c1-8-11(16)9(13)5-7-12(8)6-3-2-4-10(14)15/h5,7,16H,2-4,6H2,1H3,(H,14,15) |
InChI-Schlüssel |
YVJLKBKZOPHLCR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)C=CN1CCCCC(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-(Heptan-3-yl)-1,3-oxazolidine-4,4-diyl]dimethanol](/img/structure/B12593489.png)

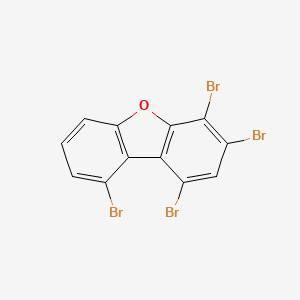
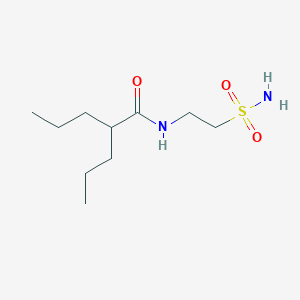
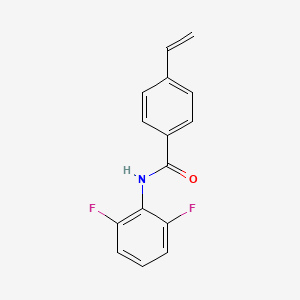
![1-(4-{[(But-2-yn-1-yl)oxy]methyl}piperidine-1-sulfonyl)-N-hydroxypropan-2-amine](/img/structure/B12593528.png)
![Azuleno[2,1-b]thiophene, 2,9-dibromo-](/img/structure/B12593536.png)
![2-Thiophenesulfonamide, 5-chloro-N-[1-(4-fluorophenyl)ethyl]-4-nitro-](/img/structure/B12593537.png)
![3-[[5-fluoro-2-[3-methyl-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide;dihydrochloride](/img/structure/B12593540.png)
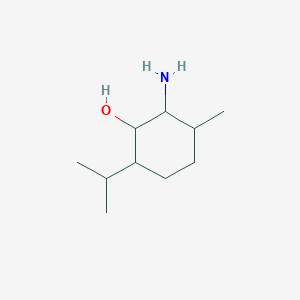
![Propanedioic acid, [(1S)-1-(nitromethyl)hexyl]-, diethyl ester](/img/structure/B12593561.png)
![N-[2-(Diethylamino)ethyl]-12-hydroxyoctadecanamide](/img/structure/B12593569.png)
![2-[Cyano(hydroxy)acetyl]benzoic acid](/img/structure/B12593572.png)
